molecular formula C20H23N3O2S B2735856 N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 903289-96-3

N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2735856
CAS No.: 903289-96-3
M. Wt: 369.48
InChI Key: ZQUIIWFXFPDZOZ-UHFFFAOYSA-N
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Description

N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound notable for its diverse structural elements. This compound integrates an oxalamide core linked to both an allyl group and a 3,4-dihydroisoquinoline fragment, making it an interesting subject in medicinal chemistry and organic synthesis research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. A key route involves:

  • Alkylation Reaction: : Initial formation of N1-allyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide.

  • Reduction and Cyclization: : Reductive amination to incorporate the 3,4-dihydroisoquinoline moiety.

  • Condensation Reaction: : Final assembly of the oxalamide structure through condensation with oxalyl chloride under controlled conditions.

Industrial Production Methods: Scaling up the synthesis involves optimization of solvent use, temperature control, and purification techniques such as recrystallization or column chromatography to ensure high yield and purity.

Types of Reactions

  • Oxidation: : The compound may undergo oxidation at the allyl group or thiophene ring, typically using reagents like m-chloroperbenzoic acid.

  • Reduction: : Hydrogenation of the allyl group under palladium on carbon (Pd/C) catalyst.

  • Substitution: : Nucleophilic substitution reactions, particularly at the 3,4-dihydroisoquinoline moiety.

Common Reagents and Conditions

  • Oxidation: : Use of m-chloroperbenzoic acid in dichloromethane.

  • Reduction: : Hydrogen gas with Pd/C catalyst in ethanol.

  • Substitution: : Alkyl halides or acyl chlorides under basic conditions.

Major Products

  • Oxidized derivatives with epoxide groups.

  • Reduced products with saturated allyl chains.

  • Substituted derivatives with varied functional groups.

Scientific Research Applications

N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is studied for:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a biochemical probe due to its structural complexity.

  • Medicine: : Explored for therapeutic applications, particularly as a precursor in drug design for neurodegenerative and inflammatory diseases.

  • Industry: : Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The compound’s effects are mediated through interactions with specific molecular targets:

  • Neuroreceptors: : The dihydroisoquinoline moiety may interact with neurotransmitter receptors.

  • Enzymes: : Potential inhibition of enzymes involved in metabolic pathways, influencing biological processes.

  • Cell Signaling Pathways: : Modulates cellular responses by binding to target proteins, affecting signaling cascades.

Similar Compounds

  • N1-allyl-N2-(2-pyridyl)oxalamide

  • N1-allyl-N2-(2-indolyl)oxalamide

  • N1-allyl-N2-(2-benzimidazolyl)oxalamide

Unique Features

  • The combination of a dihydroisoquinoline moiety with a thiophene ring distinguishes it from simpler analogs.

  • Enhanced biochemical interactions due to the unique structure, making it a valuable candidate in medicinal chemistry.

Conclusion

N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a versatile compound with significant potential in various scientific disciplines. Its complex structure and diverse reactivity offer a broad scope for research and application.

Properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-2-10-21-19(24)20(25)22-13-17(18-8-5-12-26-18)23-11-9-15-6-3-4-7-16(15)14-23/h2-8,12,17H,1,9-11,13-14H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUIIWFXFPDZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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